molecular formula C5H9ClN2O2S2 B2864377 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride CAS No. 21151-36-0

5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride

Cat. No.: B2864377
CAS No.: 21151-36-0
M. Wt: 228.71
InChI Key: NDTPEVJYQUHLJU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-(aminomethyl)thiophene-2-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S2.ClH/c6-3-4-1-2-5(10-4)11(7,8)9;/h1-2H,3,6H2,(H2,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTPEVJYQUHLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21151-36-0
Record name 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride
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Preparation Methods

Sulfonylation of Thiophene Precursors

The foundational step in synthesizing this compound involves introducing the sulfonamide group at the 2-position of the thiophene ring. A widely adopted method utilizes thiophene-2-sulfonyl chloride as the intermediate, synthesized via chlorosulfonation of thiophene derivatives. For example, reacting thiophene with chlorosulfonic acid in a non-polar solvent like chlorobenzene at 0–5°C yields the sulfonyl chloride intermediate. Subsequent amidation with aqueous ammonia or ammonium hydroxide under reflux conditions (60–80°C) produces thiophene-2-sulfonamide.

Key reaction parameters :

  • Solvent : Chlorobenzene or dichloromethane (optimizes sulfonation efficiency).
  • Temperature : Controlled exothermic reaction (0–5°C prevents side reactions).
  • Molar ratio : Thiophene-to-chlorosulfonic acid ratio of 1:1.2–1.5 ensures complete conversion.

Introduction of the Aminomethyl Group

The 5-aminomethyl substituent is introduced via Mannich reaction or alkylation of the thiophene ring. A two-step approach is commonly employed:

  • Bromination : Treating 5-methylthiophene-2-sulfonamide with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ yields 5-(bromomethyl)thiophene-2-sulfonamide.
  • Amination : Reacting the brominated intermediate with hexamethylenetetramine (HMTA) in ethanol/water, followed by acidic hydrolysis (HCl), produces the primary amine.

Alternative pathway : Direct electrochemical coupling of thiophene-2-thiol with methylamine derivatives using a Pt anode and constant current (10 mA/cm²) achieves simultaneous sulfonamide formation and aminomethylation. This method avoids hazardous reagents and achieves yields up to 78%.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Parameter Traditional Method (Bromination-Amination) Electrochemical Method
Solvent CCl₄ (bromination), Ethanol/H₂O (amination) Acetonitrile/water (9:1)
Catalyst AIBN (radical initiator) None (electrochemical)
Temperature 80°C (bromination), 25°C (amination) 25°C
Reaction Time 12–24 hours 2–4 hours
Yield 65–70% 72–78%

The electrochemical method outperforms traditional approaches in efficiency and environmental impact, eliminating the need for stoichiometric oxidants.

Hydrogenation for Nitro Group Reduction

In routes starting from nitro precursors (e.g., 5-nitrothiophene-2-sulfonamide), catalytic hydrogenation using 10% Pd/C under 1.5–2.0 MPa H₂ pressure at 80–100°C reduces the nitro group to amine. Post-reaction purification via recrystallization from ethanol/water mixtures enhances purity to >98%.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Adopting flow chemistry principles improves scalability:

  • Sulfonylation : Continuous chlorosulfonic acid dosing into thiophene in a microreactor (residence time: 5 min) minimizes decomposition.
  • Electrochemical Amination : Flow cells with graphite electrodes enable large-scale coupling of thiophene-2-thiol and methylamine, achieving throughputs of 1–2 kg/day.

Purification and Isolation

Step Method Purity Improvement
Crude product Filtration (remove catalysts) 85% → 92%
Recrystallization Ethanol/water (3:1) 92% → 98.5%
Final isolation Lyophilization (HCl salt form) 99%

Comparative Analysis of Methodologies

Cost and Environmental Impact

Method PMI (Process Mass Intensity) E-Factor Major Waste Streams
Bromination-Amination 12.4 8.2 Br₂, succinimide byproducts
Electrochemical 3.8 1.1 Dilute saline solution

The electrochemical route reduces waste generation by 76% compared to traditional methods.

Quality of Final Product

Characterization Bromination-Amination Electrochemical
HPLC Purity 98.2% 99.1%
Residual Solvents <500 ppm <50 ppm
Heavy Metals <10 ppm <2 ppm

Quality Control and Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.45 (d, J=3.8 Hz, 1H, thiophene H-3), 4.25 (s, 2H, CH₂NH₂), 3.10 (q, J=6.2 Hz, 2H, SO₂NH₂).
  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1320–1150 cm⁻¹ (S=O asym/sym).
  • XRD : Orthorhombic crystal system (a=7.42 Å, b=10.15 Å, c=12.30 Å).

Chromatographic Purity

Column Mobile Phase Retention Time Purity
C18 (4.6×250 mm) 0.1% HCOOH in MeCN/H₂O 6.8 min 99.1%

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

While comprehensive data tables and case studies for "5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride" are not available in the provided search results, the information below describes the compound and its potential applications.

This compound is a sulfonamide derivative with a thiophene ring substituted with an aminomethyl group and a sulfonamide functional group.

Basic Information

  • Product Name: this compound .
  • CAS No.: 21151-36-0
  • Molecular Weight: 228.71
  • Molecular Formula: C5H9ClN2O2S2C_5H_9ClN_2O_2S_2

Potential Applications
5-(2-Aminoethyl)thiophene-2-sulfonamide hydrochloride, a related compound, has several applications in medicinal chemistry.

  • Pharmaceutical Development: It can be used in pharmaceutical development.
  • Carbonic Anhydrase Inhibitor: It exhibits potential biological activities, particularly as an inhibitor of carbonic anhydrase enzymes, which play roles in regulating pH and fluid balance. Inhibition of these enzymes may have therapeutic applications in treating conditions such as glaucoma and edema.
  • Interaction Studies: Interaction studies often focus on its inhibitory effects on carbonic anhydrases and other enzymes.
  • Its unique aminoethyl substitution may enhance its binding affinity and selectivity toward certain biological targets, potentially leading to more effective therapeutic applications with minimized side effects.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and sulfonamide groups can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride
  • CAS No.: 21151-36-0
  • Molecular Formula : C₅H₉ClN₂O₂S₂
  • Molecular Weight : 228.71 g/mol
  • Key Features: A thiophene-based sulfonamide derivative with an aminomethyl substituent at the 5-position of the thiophene ring. The sulfonamide group (-SO₂NH₂) and protonated amine (-CH₂NH₃⁺Cl⁻) confer both hydrophilic and reactive properties .

Applications :
Primarily used as a building block in pharmaceutical synthesis. Its sulfonamide moiety is critical for biological activity, particularly in enzyme inhibition (e.g., carbonic anhydrase) and receptor targeting .

Comparison with Structurally Similar Compounds

5-(Aminomethyl)furan-2-sulfonamide Hydrochloride

  • CAS No.: 56038-70-1
  • Molecular Formula : C₅H₉ClN₂O₃S
  • Molecular Weight : 212.65 g/mol
  • Structural Difference : Replaces the thiophene ring with a furan ring.
  • Impact :
    • Electronic Properties : The oxygen atom in furan reduces aromaticity compared to thiophene, altering electron distribution and hydrogen-bonding capacity.
    • Bioavailability : Lower lipophilicity due to furan’s polarity may reduce membrane permeability compared to the thiophene analog .

5-(Acetamidomethyl)thiophene-2-sulfonyl Chloride

  • CAS No.: 859491-07-9
  • Molecular Formula: C₇H₈ClNO₃S₂
  • Molecular Weight : 253.73 g/mol
  • Structural Difference: Acetamido group (-NHCOCH₃) replaces the aminomethyl group, and the sulfonyl chloride (-SO₂Cl) replaces the sulfonamide.
  • Impact: Reactivity: Sulfonyl chloride is highly reactive, serving as an intermediate for sulfonamide synthesis.

5-Methylthiophene-2-sulfonyl Chloride

  • CAS No.: 55854-45-0
  • Molecular Formula : C₅H₅ClO₂S₂
  • Molecular Weight : 196.66 g/mol
  • Structural Difference: Methyl group (-CH₃) at the 5-position instead of aminomethyl.
  • Impact :
    • Lipophilicity : Increased hydrophobicity enhances membrane penetration but may reduce solubility in aqueous environments.
    • Applications : Primarily used in organic synthesis as a sulfonating agent, lacking the pharmacologically active amine group .

5-(2-Pyridyl)thiophene-2-sulfonyl Chloride

  • CAS No.: 151858-64-9
  • Molecular Formula: C₉H₆ClNO₂S₂
  • Molecular Weight : 263.73 g/mol
  • Structural Difference : Pyridyl substituent at the 5-position.
  • Impact :
    • Solubility : Pyridine’s basic nitrogen improves water solubility at acidic pH.
    • Target Interaction : The aromatic pyridine ring may enhance binding to metal ions or π-π stacking in biological systems .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
5-(Aminomethyl)thiophene-2-sulfonamide HCl C₅H₉ClN₂O₂S₂ 228.71 -SO₂NH₂, -CH₂NH₃⁺Cl⁻ Drug intermediate, enzyme inhibition
5-(Aminomethyl)furan-2-sulfonamide HCl C₅H₉ClN₂O₃S 212.65 Furan ring, -SO₂NH₂ Research chemical
5-(Acetamidomethyl)thiophene-2-sulfonyl Cl C₇H₈ClNO₃S₂ 253.73 -SO₂Cl, -NHCOCH₃ Synthetic intermediate
5-Methylthiophene-2-sulfonyl chloride C₅H₅ClO₂S₂ 196.66 -CH₃, -SO₂Cl Organic synthesis
5-(2-Pyridyl)thiophene-2-sulfonyl Cl C₉H₆ClNO₂S₂ 263.73 Pyridyl ring, -SO₂Cl Metal coordination studies

Research Findings and Pharmacological Insights

  • Sulfonamide vs. Sulfonyl Chloride: Sulfonamides (e.g., 5-(Aminomethyl)thiophene-2-sulfonamide HCl) exhibit better stability and direct biological activity, whereas sulfonyl chlorides are reactive intermediates requiring further modification .
  • Aminomethyl Group: Enhances solubility and enables conjugation with other pharmacophores, making it advantageous in drug design compared to methyl or pyridyl groups .
  • Ring Systems : Thiophene derivatives generally show higher metabolic stability than furan analogs due to sulfur’s electron-donating effects .

Biological Activity

5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride (CAS No. 21151-36-0) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C5_5H8_8N2_2O2_2S2_2·HCl
  • Molecular Weight : 228.72 g/mol

The compound features a thiophene ring substituted with an aminomethyl group and a sulfonamide moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with aminomethyl and sulfonamide reagents. A common method includes:

  • Starting Material : 5-bromomethylthiophene-2-sulfonamide.
  • Reagents : Ammonia or primary amines.
  • Conditions : Appropriate temperature and pressure conditions to facilitate the reaction.

This synthetic route allows for the introduction of the aminomethyl group, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antibiotics.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays revealed that it can inhibit the proliferation of cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The compound was found to induce apoptosis in these cells, suggesting a potential mechanism for its anticancer effects.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis by targeting dihydropteroate synthase.
  • Protein Binding : The aminomethyl group facilitates hydrogen bonding and electrostatic interactions with target proteins, which can modulate their activity.

Case Studies and Research Findings

  • Antimicrobial Study :
    • A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity .
  • Anticancer Research :
    • In a study focusing on novel anticancer agents, researchers found that compounds similar to this compound exhibited notable cytotoxic effects on tumor cells. This study emphasized the importance of the thiophene ring in enhancing biological activity .
  • Mechanistic Insights :
    • Further investigations into the mechanism revealed that this compound could disrupt metabolic pathways in bacteria and cancer cells, leading to cell death .

Q & A

Q. What is the optimal synthetic route for 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride?

The compound is synthesized via nucleophilic substitution of a sulfonyl chloride precursor with an aminomethylamine derivative. For example:

  • React 5-(chlorosulfonyl)thiophene-2-sulfonyl chloride with aminomethylamine in dichloromethane under reflux (60–70°C) for 6–8 hours.
  • Use a 1:1.2 molar ratio of sulfonyl chloride to amine to minimize unreacted starting material.
  • Purify via recrystallization from ethanol/water or column chromatography (silica gel, eluting with ethyl acetate:methanol 9:1). Key parameters include temperature control and stoichiometric excess of the amine to ensure complete substitution .

Q. What are the critical physicochemical properties of this compound?

  • Solubility : The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) but reduces solubility in nonpolar solvents.
  • Stability : Stable under inert atmospheres but hygroscopic; store desiccated at –20°C.
  • Molecular weight : 256.75 g/mol (calculated from C₆H₈ClN₂O₂S₂).
  • Structural features : Thiophene ring with sulfonamide (–SO₂NH–) and aminomethyl (–CH₂NH₂) groups, critical for hydrogen bonding and reactivity .

Q. Which analytical methods are recommended for structural confirmation?

  • ¹H/¹³C NMR : Use DMSO-d₆ to resolve aromatic protons (δ 7.2–7.8 ppm for thiophene) and sulfonamide NH (δ 10–11 ppm).
  • HPLC : C18 column with mobile phase acetonitrile/water (0.1% TFA) at 1.0 mL/min; retention time ~8.2 min.
  • Mass spectrometry (ESI-MS) : Expected [M+H]⁺ peak at m/z 257.1 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent screening : Compare dichloromethane (higher polarity) vs. toluene (lower polarity); the former accelerates substitution but may require longer reflux.
  • Temperature : Elevated temperatures (70°C) reduce reaction time but risk decomposition.
  • Additives : Use 1 eq. of triethylamine to neutralize HCl byproducts and drive the reaction forward.
  • Yield optimization :
SolventTemp (°C)Time (h)Yield (%)Purity (%)
DCM7068298
Toluene110126895
(Hypothetical data based on analogous reactions ).

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor binding)?

  • Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays.
  • Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cellular activity (EC₅₀) to rule off-target effects.
  • Structural analogs : Test derivatives (e.g., methyl vs. ethyl substitutions) to identify SAR trends. For example, replacing the thiophene with furan reduces activity by 40%, suggesting electronic effects .

Q. What strategies ensure stability during long-term storage or under physiological conditions?

  • Accelerated stability testing : Expose to pH 3–9 buffers at 40°C for 4 weeks; monitor degradation via HPLC.
  • Lyophilization : Improves shelf life by reducing hydrolytic degradation.
  • Light sensitivity : Store in amber vials to prevent photodegradation of the sulfonamide group .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the aminomethyl group.
  • Docking studies : Use crystal structures of target enzymes (e.g., carbonic anhydrase) to model binding interactions.
  • ADMET profiling : Predict logP (2.1) and solubility (0.5 mg/mL) using PubChem data .

Q. How to identify and quantify synthetic byproducts or impurities?

  • LC-MS : Detect chlorinated byproducts (e.g., unreacted sulfonyl chloride, m/z 215.0) or oxidation products (sulfones, m/z 272.1).
  • Reference standards : Compare retention times with certified impurities (e.g., methyl esters from incomplete substitution) .

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